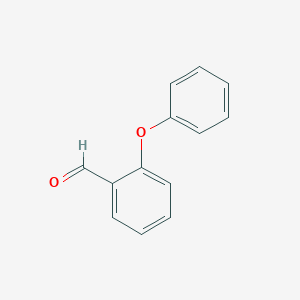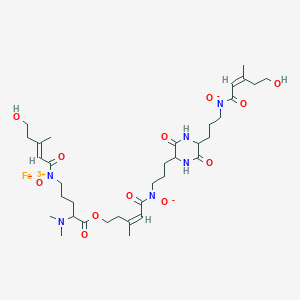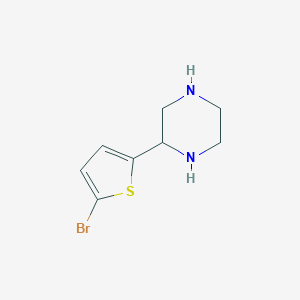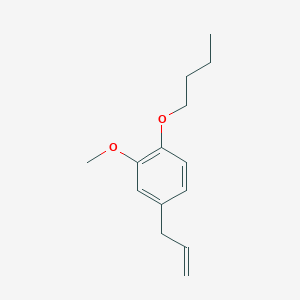
ジイソブチルホスホネート
概要
説明
Praeruptorin A is a natural coumarin compound derived from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal herb. It is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and cardiovascular protective effects .
科学的研究の応用
Praeruptorin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying coumarin derivatives and their reactions.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential in treating cardiovascular diseases, cancer, and inflammatory conditions
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Safety and Hazards
作用機序
Praeruptorin A exerts its effects through various molecular targets and pathways:
Calcium Channel Blockade: It inhibits calcium influx, which is crucial for its cardiovascular protective effects.
NF-κB Inhibition: It suppresses the activation of NF-κB, a key regulator of inflammation.
ERK1/2 Pathway: It downregulates the ERK1/2 signaling pathway, which is involved in cell proliferation and survival.
生化学分析
Biochemical Properties
Diisobutyl Phosphonate can mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This interaction with enzymes and other biomolecules makes Diisobutyl Phosphonate a potential lead compound for the development of a variety of drugs .
Cellular Effects
Given its ability to mimic phosphates and carboxylates of biological molecules, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Diisobutyl Phosphonate involves its interaction with the C–P bond. All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond .
Metabolic Pathways
Diisobutyl Phosphonate is involved in the metabolic pathways where the key step is the intramolecular rearrangement of phosphoenolpyruvate to phosphonopyruvate . It interacts with enzymes such as PEP phosphomutase .
準備方法
Synthetic Routes and Reaction Conditions
Praeruptorin A can be synthesized through various chemical routes. One common method involves the esterification of cis-khellactone with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, Praeruptorin A is often extracted from the dried roots of Peucedanum praeruptorum Dunn. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps like chromatography to isolate the compound .
化学反応の分析
Types of Reactions
Praeruptorin A undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
類似化合物との比較
Similar Compounds
Praeruptorin B: Another coumarin derivative with similar pharmacological activities.
Peucedanocoumarin I, II, III: Compounds with structural similarities and comparable bioactivities.
Uniqueness
Praeruptorin A is unique due to its specific molecular structure, which allows it to interact with multiple targets and pathways. Its ability to inhibit calcium influx and NF-κB activation distinguishes it from other similar compounds .
特性
IUPAC Name |
bis(2-methylpropoxy)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKOILOWXGLVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO[P+](=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922806 | |
| Record name | Bis(2-methylpropyl) phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189-24-8 | |
| Record name | Diisobutylphosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOBUTYL PHOSPHONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2-methylpropyl) phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)





![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)


![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)
